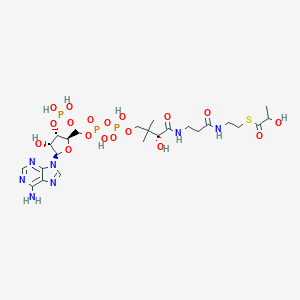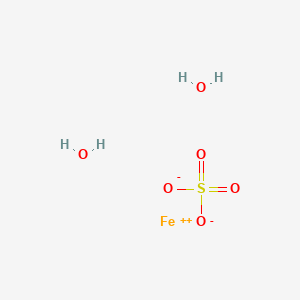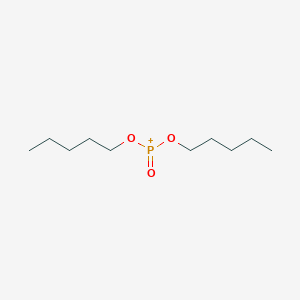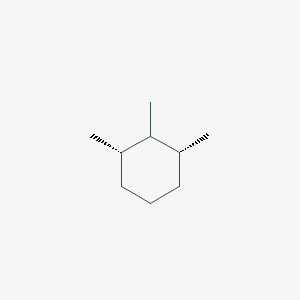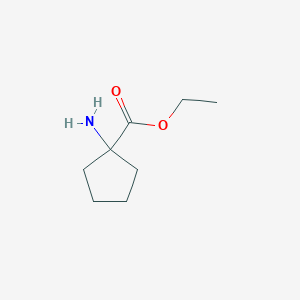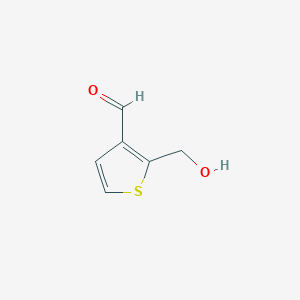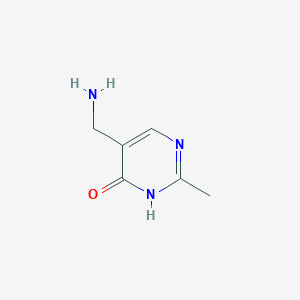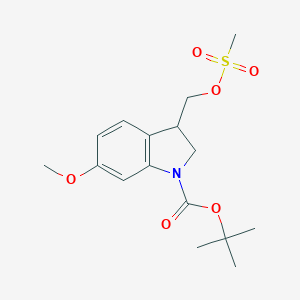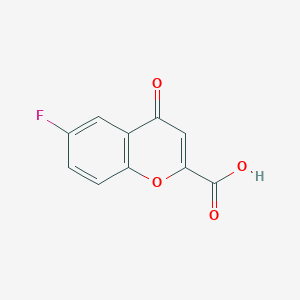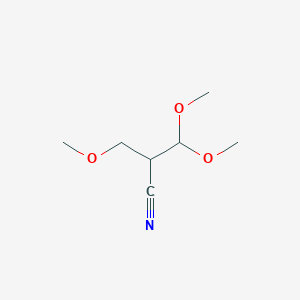
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile, also known as DMPX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPX is a nitrile compound that contains two methoxy groups and a methoxymethyl group attached to a central carbon atom.
Applications De Recherche Scientifique
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In analytical chemistry, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been used as a derivatizing agent for the analysis of various compounds, including amino acids and peptides.
Mécanisme D'action
The mechanism of action of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is not well understood. However, it is believed that 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile acts as a competitive inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. By inhibiting NOS, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile reduces the production of NO, which is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Effets Biochimiques Et Physiologiques
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile inhibits the activity of NOS in a dose-dependent manner. In vivo studies have shown that 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile reduces blood pressure and improves endothelial function in animal models of hypertension. 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile in lab experiments is its high purity and stability. 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is a relatively stable compound that can be stored for long periods without significant degradation. Another advantage of using 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations of using 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of various organic materials, including polymers and dendrimers. Additionally, further studies are needed to elucidate the mechanism of action of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile and its biochemical and physiological effects in various animal models.
Méthodes De Synthèse
The synthesis of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile involves the reaction of 3,3-dimethoxy-2-(methoxymethyl)propanal with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol at room temperature, and the product is obtained by simple filtration and drying. The yield of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile obtained from this method is around 70%.
Propriétés
Numéro CAS |
1608-83-9 |
|---|---|
Nom du produit |
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
3,3-dimethoxy-2-(methoxymethyl)propanenitrile |
InChI |
InChI=1S/C7H13NO3/c1-9-5-6(4-8)7(10-2)11-3/h6-7H,5H2,1-3H3 |
Clé InChI |
ZOGALNPAGNDURI-UHFFFAOYSA-N |
SMILES |
COCC(C#N)C(OC)OC |
SMILES canonique |
COCC(C#N)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



